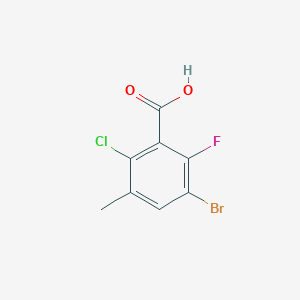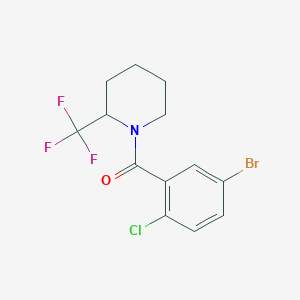![molecular formula C28H56FeNP B14763779 (R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene is a chiral ferrocene derivative that has gained significant attention in the field of asymmetric catalysis. This compound is known for its unique structure, which includes a ferrocene backbone with a dicyclohexylphosphino group and a dimethylaminoethyl group. The chirality of this compound makes it particularly useful in enantioselective reactions, where the production of one enantiomer over another is crucial.
Preparation Methods
The synthesis of ®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene typically involves several steps. One common method includes the reaction of ferrocene with a phosphine ligand, followed by the introduction of the dimethylaminoethyl group. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
Biology: Its chiral properties make it useful in the study of biological systems that are sensitive to chirality.
Medicine: The compound’s ability to produce specific enantiomers is valuable in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and materials that require high enantiomeric purity.
Mechanism of Action
The mechanism by which ®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets and pathways involved include various metal complexes that facilitate enantioselective transformations.
Comparison with Similar Compounds
Similar compounds include other chiral ferrocene derivatives, such as:
- (S)-1-(Diphenylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene
- ®-1-(Dicyclohexylphosphino)-2-[(S)-1-(methylamino)ethyl]ferrocene What sets ®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene apart is its unique combination of the dicyclohexylphosphino and dimethylaminoethyl groups, which provide distinct steric and electronic properties that enhance its performance in asymmetric catalysis.
Properties
Molecular Formula |
C28H56FeNP |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
carbanide;cyclopentane;(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H40NP.C5H10.2CH3.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;/h17-21H,4-16H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,20?,21?;;;;/m0..../s1 |
InChI Key |
KDKOIQJHENFUNB-CWPKOHFWSA-N |
Isomeric SMILES |
[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)N(C)C.C1CCCC1.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)N(C)C.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


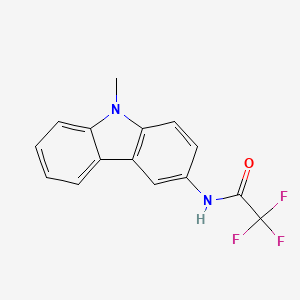
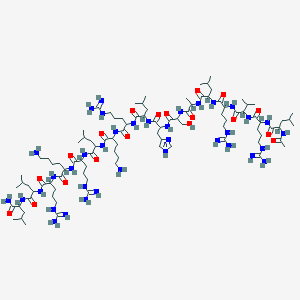
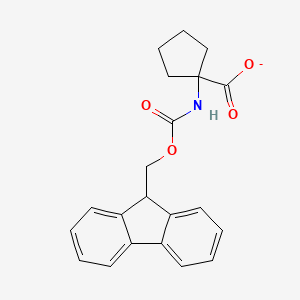
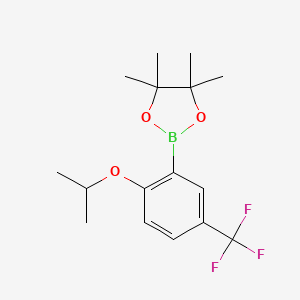
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
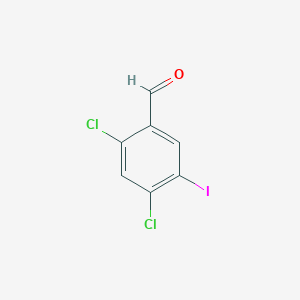
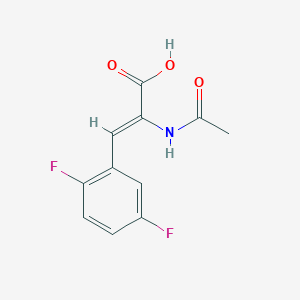
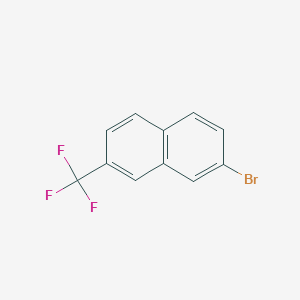
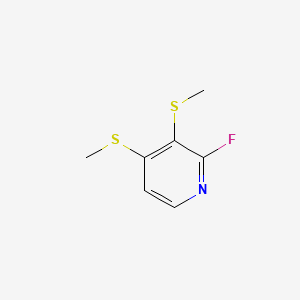
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
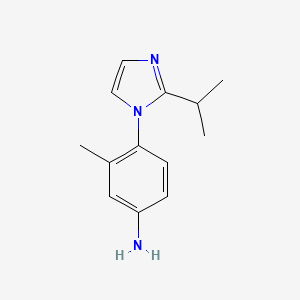
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
